D-Myo-inositol 1,4,5-triphosphate tripotassium salt
Overview
Description
D-Myo-inositol 1,4,5-triphosphate tripotassium salt is a biologically significant compound known for its role as a second messenger in cellular signal transduction. It is produced in cells by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate. This compound is crucial in regulating intracellular calcium levels by binding to inositol 1,4,5-triphosphate receptors, which are calcium channels located on the endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Myo-inositol 1,4,5-triphosphate tripotassium salt is typically synthesized through a series of chemical reactions starting from myo-inositol. The synthesis involves phosphorylation reactions using specific reagents and catalysts under controlled conditions. The process requires precise temperature and pH control to ensure the correct formation of the triphosphate group at the 1,4,5 positions on the inositol ring .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
D-Myo-inositol 1,4,5-triphosphate tripotassium salt primarily undergoes hydrolysis reactions. It is hydrolyzed by specific phosphatases to produce inositol 1,4-bisphosphate and inositol 1-phosphate. These reactions are crucial in the regulation of intracellular calcium levels .
Common Reagents and Conditions
The hydrolysis of this compound typically requires the presence of specific phosphatases and occurs under physiological conditions. The reaction is often studied in buffered solutions that mimic the intracellular environment .
Major Products
The major products of the hydrolysis reactions are inositol 1,4-bisphosphate and inositol 1-phosphate. These products play significant roles in various cellular processes, including signal transduction and calcium regulation .
Scientific Research Applications
D-Myo-inositol 1,4,5-triphosphate tripotassium salt has extensive applications in scientific research:
Chemistry: It is used to study the mechanisms of phosphorylation and dephosphorylation reactions.
Biology: It is a key molecule in the study of cellular signal transduction pathways, particularly those involving calcium signaling.
Medicine: Research on this compound has implications for understanding diseases related to calcium signaling dysregulation, such as neurodegenerative diseases and certain types of cancer.
Industry: It is used in the development of pharmaceuticals and diagnostic tools that target calcium signaling pathways
Mechanism of Action
D-Myo-inositol 1,4,5-triphosphate tripotassium salt exerts its effects by binding to inositol 1,4,5-triphosphate receptors on the endoplasmic reticulum. This binding triggers the release of calcium ions from the endoplasmic reticulum into the cytoplasm. The increase in cytoplasmic calcium levels activates various calcium-dependent signaling pathways, which regulate numerous cellular processes, including muscle contraction, secretion, metabolism, and cell growth .
Comparison with Similar Compounds
Similar Compounds
- D-Myo-inositol 1,4,5-triphosphate trisodium salt
- D-Myo-inositol 1,4,5-triphosphate lithium salt
- D-Myo-inositol 1,4,5-triphosphate calcium salt
Uniqueness
D-Myo-inositol 1,4,5-triphosphate tripotassium salt is unique due to its specific binding affinity to inositol 1,4,5-triphosphate receptors and its role in calcium signaling. Compared to its sodium, lithium, and calcium counterparts, the tripotassium salt form may exhibit different solubility and stability properties, which can influence its biological activity and suitability for various research applications .
Properties
IUPAC Name |
tripotassium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3.3K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4-,5-,6-;;;/m1.../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMSEISCCNPXIL-ZKVWPJASSA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[K+].[K+].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[K+].[K+].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12K3O15P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.